cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride

Vue d'ensemble

Description

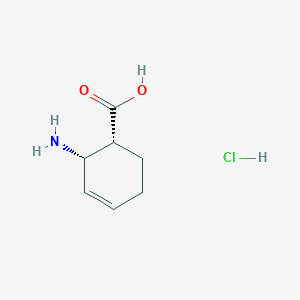

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride: is a chemical compound with the empirical formula C7H11NO2 · HCl and a molecular weight of 177.63 g/mol . This compound is known for its unique structure, which includes an amino group and a carboxylic acid group on a cyclohexene ring. It is often used in early discovery research due to its distinctive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the correct stereochemistry of the product. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Analyse Des Réactions Chimiques

Types of Reactions: cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis: cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique stereochemistry allows for specific reactions that are not possible with other compounds.

- Reagent in Chemical Reactions: It is employed as a reagent in various chemical reactions, including oxidation, reduction, and substitution processes. The compound can undergo oxidation with agents like potassium permanganate and reduction with sodium borohydride.

Biology

- Amino Acid Metabolism Studies: The compound is utilized in studies of amino acid metabolism and protein synthesis. Its structural similarity to natural amino acids allows researchers to investigate its role in biological pathways .

- Protein Interaction Studies: Due to the presence of the amino group, it can form hydrogen bonds with proteins, potentially influencing protein folding and stability .

Medicine

- Therapeutic Potential: Research indicates that this compound may have therapeutic applications due to its ability to modulate neurotransmitter activity. Its structural similarity to GABA suggests potential as a candidate for synthesizing GABA analogs .

- Antimicrobial Activity: Derivatives of this compound have shown antimicrobial properties against various bacterial strains, indicating potential use in treating infections .

- ACE Inhibition: Hydroxamic derivatives related to this compound have been evaluated as angiotensin-converting enzyme (ACE) inhibitors, which are essential for managing hypertension and heart failure .

Industry

- Material Development: In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Study 1: Neurotransmitter Modulation

A study investigated the potential of this compound as a GABA analog. Results indicated that modifications to the compound could lead to enhanced neurotransmitter modulation, providing insights into developing new treatments for neurological disorders.

Study 2: Antimicrobial Properties

Research demonstrated that derivatives of this compound exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support its potential use in developing new antimicrobial agents.

Mécanisme D'action

The mechanism by which cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and interactions.

Comparaison Avec Des Composés Similaires

- cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

- cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride

- cis-1-Amino-indan-2-carboxylic acid hydrochloride

Comparison: cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and a carboxylic acid group on the cyclohexene ring. This combination of functional groups and stereochemistry makes it particularly useful in certain chemical reactions and research applications, distinguishing it from its similar counterparts .

Activité Biologique

Cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride, often referred to as a conformationally constrained β-amino acid, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound has the empirical formula and a molecular weight of approximately 177.63 g/mol. Its structure features a cyclohexene ring, which contributes to its rigidity and reactivity. The hydrochloride form enhances its solubility, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological receptors. As a β-amino acid, it can influence protein folding and stability, potentially modulating receptor activities. Its amino group allows for hydrogen bonding with biological molecules, which may affect protein function and signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : Due to its structural similarity to GABA (gamma-aminobutyric acid), it has been proposed as a candidate for synthesizing analogs that could modulate neurotransmitter activity.

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

- ACE Inhibition : Hydroxamic derivatives related to this compound have been evaluated as angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension and heart failure.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that the compound interacts with specific protein targets, influencing their conformation and activity. For instance, binding assays revealed significant affinity towards certain neurotransmitter receptors .

- Synthesis of Analogues : Researchers have synthesized various analogues of this compound to explore their biological properties further. These studies highlighted the importance of the cyclohexene structure in enhancing biological activity compared to more flexible amino acids .

- Toxicological Assessments : Toxicological studies indicated that while some derivatives exhibit beneficial effects, they also necessitate careful evaluation due to potential irritant properties observed in high concentrations .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-cyclohexane-carboxylic acid | Similar backbone but lacks double bond | More flexible structure |

| 4-Aminocyclohexanecarboxylic acid | Different position of amino group | Potentially different biological activity |

| L-Proline | Naturally occurring cyclic amino acid | Important role in protein structure |

| cis-3-Aminocyclopentane-carboxylic acid | Smaller ring structure | Different steric effects compared to cyclohexene |

This table illustrates how the conformational constraints of this compound may lead to distinct reactivity and interaction profiles compared to its analogues.

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGIRSZIKGUXTO-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142035-00-5 | |

| Record name | cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.